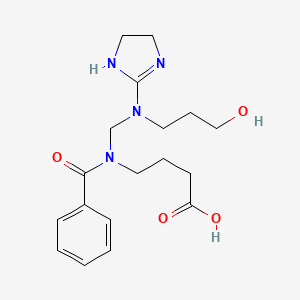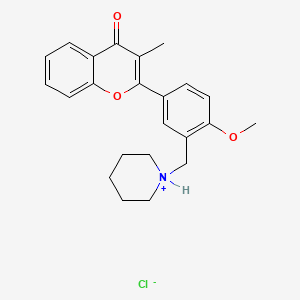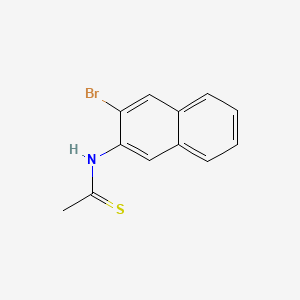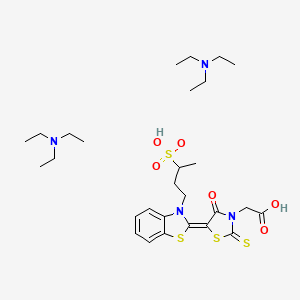
4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt is a complex organic compound that belongs to the class of thiazolidines These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Benzothiazolidene Moiety: This can be achieved through the condensation of an appropriate amine with a thioamide under acidic conditions.
Introduction of the Sulfobutyl Group: This step involves the alkylation of the benzothiazolidene intermediate with a sulfobutyl halide.
Formation of the Thioxo Group: This can be accomplished by the oxidation of a thiazolidine intermediate using an oxidizing agent such as hydrogen peroxide.
Final Assembly: The final product is obtained by coupling the intermediate with acetic acid and neutralizing with triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzothiazolidene moiety can yield the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs.
Medicine
Industry
In industrial applications, it can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazolidene moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioxo group may participate in redox reactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Sulfonic Acid Derivatives: Commonly used in detergents and surfactants.
Uniqueness
The unique combination of the benzothiazolidene and thioxo groups, along with the sulfobutyl and acetic acid moieties, gives 4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt distinctive properties that are not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C28H46N4O6S4 |
|---|---|
分子量 |
663.0 g/mol |
IUPAC名 |
N,N-diethylethanamine;2-[(5Z)-4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H16N2O6S4.2C6H15N/c1-9(28(22,23)24)6-7-17-10-4-2-3-5-11(10)26-15(17)13-14(21)18(8-12(19)20)16(25)27-13;2*1-4-7(5-2)6-3/h2-5,9H,6-8H2,1H3,(H,19,20)(H,22,23,24);2*4-6H2,1-3H3/b15-13-;; |
InChIキー |
NECXDAMXKTVJHJ-FQGJLALVSA-N |
異性体SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)O |
正規SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





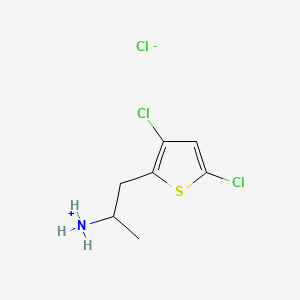
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
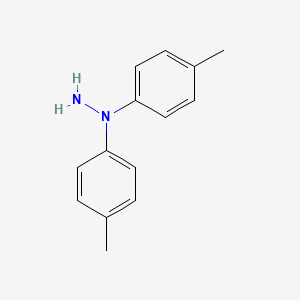
![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)

